Superior SERT Inhibition Potency Compared to 5-Fluoro Analog
The 5-nitro derivative exhibits a 4-fold higher affinity for the human serotonin transporter (SERT) than its 5-fluoro counterpart. This significant difference in IC50 values (40 nM vs. 160 nM) was determined under identical assay conditions using displacement of [3H]citalopram from human SERT expressed in HEK293 cells [1]. This enhanced potency is not a general property of electron-withdrawing groups, as other substituents like -CN show different selectivity profiles, highlighting the unique electronic contribution of the nitro group [2].
| Evidence Dimension | Binding affinity to human serotonin transporter (SERT) |
|---|---|
| Target Compound Data | IC50 = 40 nM |
| Comparator Or Baseline | 5-fluoro-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole; IC50 = 160 nM |
| Quantified Difference | 4-fold higher potency for the 5-nitro compound |
| Conditions | Displacement of [3H]citalopram from human SERT expressed in HEK293 cells |
Why This Matters
For researchers requiring potent SERT inhibition, the 4-fold increase in potency over the 5-fluoro analog translates to lower required compound concentrations and a potentially wider therapeutic window, making it a superior starting point for lead optimization.
- [1] BindingDB Ki Summary for BDBM50209179 (Target: Sodium-dependent serotonin transporter). Meas. Tech.: ChEMBL_443460 (CHEMBL893718). IC50: 40 nM. View Source
- [2] BindingDB Ki Summary for BDBM50209163 (5-fluoro analog). Target: Sodium-dependent serotonin transporter. IC50: 160 nM. View Source
